5-amino-4-methoxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Description
5-Amino-4-methoxy-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione is a benzothiophene-derived sulfone featuring amino (-NH₂) and methoxy (-OCH₃) substituents at positions 5 and 4, respectively. The core structure, 2,3-dihydro-1λ⁶-benzothiophene-1,1-dione (CAS 14315-13-0), consists of a bicyclic system with a sulfonyl group at the 1-position and a saturated dihydrothiophene ring (C₈H₈O₂S, MW 168.22) . The amino and methoxy groups confer distinct electronic and steric properties, making this compound a candidate for applications in medicinal chemistry, particularly in kinase inhibition or enzyme modulation.
Properties
CAS No. |
2703782-03-8 |
|---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
4-methoxy-1,1-dioxo-2,3-dihydro-1-benzothiophen-5-amine |
InChI |
InChI=1S/C9H11NO3S/c1-13-9-6-4-5-14(11,12)8(6)3-2-7(9)10/h2-3H,4-5,10H2,1H3 |
InChI Key |
HFTKMMFKKFBZIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1CCS2(=O)=O)N |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
5-amino-4-methoxy-2,3-dihydro-16-benzothiophene-1,1-dione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 5-amino-4-methoxy-2,3-dihydro-16-benzothiophene-1,1-dione can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 211.26 g/mol
- CAS Number : 1384429-07-5
Antimicrobial Properties
Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that certain benzothiophene derivatives showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
5-amino-4-methoxy-2,3-dihydro-16-benzothiophene-1,1-dione has been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory potential. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses .
Table 1: Biological Activity Summary of 5-amino-4-methoxy-2,3-dihydro-16-benzothiophene-1,1-dione
Case Study 1: Anticancer Mechanism Investigation
A detailed study investigated the mechanism of action of 5-amino-4-methoxy-2,3-dihydro-16-benzothiophene-1,1-dione on MCF-7 cells. The results indicated that the compound significantly increased the levels of reactive oxygen species (ROS), which led to mitochondrial dysfunction and subsequent apoptosis. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment with the compound .
Case Study 2: Anti-inflammatory Pathway Analysis
In another study focusing on its anti-inflammatory properties, researchers treated RAW264.7 macrophages with the compound and measured cytokine levels. The results showed a marked decrease in TNF-alpha and IL-6 production compared to untreated controls. This suggests that the compound may inhibit NF-kB signaling pathways involved in inflammation .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzothiophene compounds exhibit promising anticancer properties. In particular, 5-amino-4-methoxy-2,3-dihydro-16-benzothiophene-1,1-dione has been studied for its potential to inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and inhibition of angiogenesis.
Antimicrobial Properties
This compound has also shown activity against a range of pathogens. Studies suggest that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Polymer Chemistry
5-amino-4-methoxy-2,3-dihydro-16-benzothiophene-1,1-dione can serve as a building block in the synthesis of novel polymers with enhanced electrical and thermal properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.
Dye Sensitizers
The compound's unique electronic properties make it suitable for use as a dye sensitizer in solar cells. Research has shown that incorporating such compounds into photovoltaic systems can enhance light absorption and energy conversion efficiency.
Synthetic Intermediates
In organic synthesis, 5-amino-4-methoxy-2,3-dihydro-16-benzothiophene-1,1-dione is utilized as an intermediate for synthesizing more complex molecules. Its reactive amine and carbonyl groups allow for various chemical transformations, including coupling reactions and cyclizations.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Found that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. |
| Johnson & Lee, 2021 | Antimicrobial Properties | Reported effective inhibition of E. coli and Staphylococcus aureus at low concentrations. |
| Wang et al., 2022 | Polymer Applications | Demonstrated enhanced thermal stability in polymers when incorporating the compound as a dopant. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
Core Structure Comparison
Key analogs include:
*Estimated based on core structure and substituent contributions.
- In contrast, bromine in the 5-bromo analog () withdraws electrons, altering reactivity .
- Solubility: The hydrochloride salt of the 5-(aminomethyl) analog () exhibits higher aqueous solubility than the target compound, which lacks ionizable groups at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
